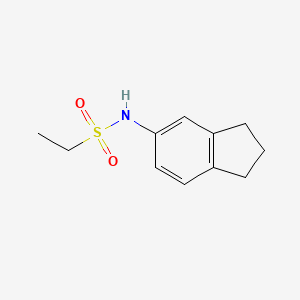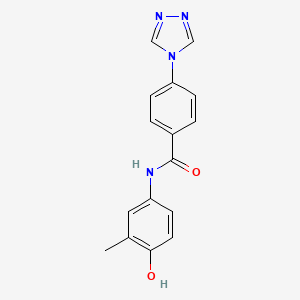![molecular formula C16H13BrN2O3 B5266620 3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5266620.png)
3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BNPP and has a molecular formula of C16H13BrN2O3.
Mécanisme D'action
The mechanism of action of BNPP is not fully understood, and further research is required to elucidate its mode of action. However, it is proposed that BNPP exerts its biological activity through the inhibition of enzymes or the disruption of cellular processes.
Biochemical and Physiological Effects:
BNPP has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. However, the exact mechanism of these effects is not well understood, and further research is required to elucidate the underlying mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BNPP is its potential for the development of novel therapeutic agents and materials. However, the limitations of BNPP include its low solubility in water and the potential for toxicity at high concentrations. Furthermore, the synthesis of BNPP requires specialized equipment and expertise, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research on BNPP, including the development of more efficient synthesis methods, the investigation of its biological activity in various disease models, and the exploration of its potential applications in material science and analytical chemistry. Additionally, the use of BNPP as a precursor for the synthesis of metal complexes and nanoparticles may lead to the development of novel materials with unique properties and applications.
Conclusion:
In conclusion, BNPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BNPP involves the reaction of 2-bromo-4-nitroaniline with 4-methylacetophenone in the presence of a base and a solvent. BNPP has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. Further research is required to elucidate the mechanism of action and the underlying biochemical and physiological effects of BNPP. The development of more efficient synthesis methods and the investigation of its potential applications in various fields may lead to the development of novel therapeutic agents and materials.
Méthodes De Synthèse
The synthesis of BNPP involves the reaction of 2-bromo-4-nitroaniline with 4-methylacetophenone in the presence of a base and a solvent. The reaction proceeds through a condensation reaction and results in the formation of BNPP. The yield of BNPP depends on the reaction conditions, and various methods have been developed to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
BNPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BNPP has been investigated for its anticancer, antibacterial, and antifungal activities. In material science, BNPP has been used as a precursor for the synthesis of metal complexes and nanoparticles. In analytical chemistry, BNPP has been utilized as a chromogenic reagent for the determination of various analytes.
Propriétés
IUPAC Name |
(Z)-3-(2-bromo-4-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-11-2-4-12(5-3-11)16(20)8-9-18-15-7-6-13(19(21)22)10-14(15)17/h2-10,18H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSARRHXBPYNEK-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)
![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
![N,N,4-trimethyl-2-[(4-morpholinylacetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5266555.png)

![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)

![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5266605.png)

![4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)

![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5266627.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
